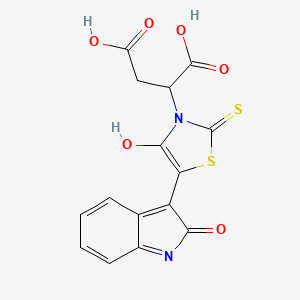
(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid, commonly known as OTSA, is a novel compound with potential applications in scientific research. OTSA is a thiazolidinedione derivative that has been shown to possess anti-cancer properties.
Scientific Research Applications
Anti-Inflammatory and Molecular Docking
A study synthesized novel derivatives related to (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid and evaluated them for anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising results, with further molecular docking studies indicating their binding affinity towards human serum albumin (HSA) (A. P. Nikalje et al., 2015).
Aldose Reductase Inhibition
Another study explored the potential of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to the compound , in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The derivatives displayed potent inhibitory action, with some compounds outperforming established drugs in clinical practice (Marta Kučerová-Chlupáčová et al., 2020).
Antimicrobial Activity
Various studies have synthesized and evaluated the antimicrobial properties of derivatives structurally related to this compound. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial activities (S. M. Basavarajaiah et al., 2010), (N. PansareDattatraya & S. Devan, 2015).
Anticancer and Enzyme Inhibition
Several studies have synthesized derivatives of this compound and evaluated them for anticancer activities and enzyme inhibition properties. These studies have shown that the compounds possess potential as anticancer agents and inhibitors of key enzymes like carbonic anhydrase and aldose reductase (Wagdy M. Eldehna et al., 2017), (M. Krátký et al., 2017).
properties
IUPAC Name |
2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S2/c18-9(19)5-8(14(22)23)17-13(21)11(25-15(17)24)10-6-3-1-2-4-7(6)16-12(10)20/h1-4,8,21H,5H2,(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRCLAIEARMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Acetylphenyl)sulfanyl]benzoic acid](/img/structure/B2464287.png)
amine hydrochloride](/img/structure/B2464288.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)
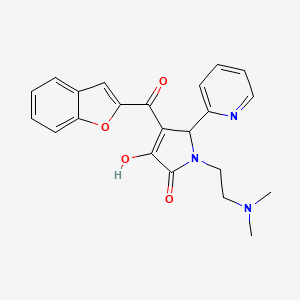
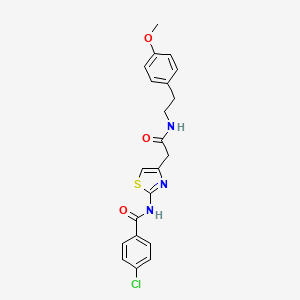
![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)
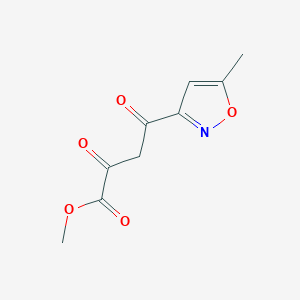
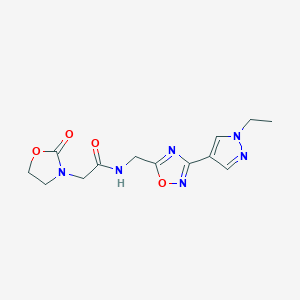

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)
